5-(4-chlorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide
Description
5-(4-Chlorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 5 and a phenoxyethyl carboxamide at position 2. The oxazole ring, a five-membered aromatic structure with two heteroatoms (oxygen and nitrogen), provides a rigid scaffold for molecular interactions. The 4-chlorophenyl substituent contributes hydrophobicity, while the phenoxyethyl group introduces moderate polarity via its ether linkage, balancing solubility and membrane permeability.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2-phenoxyethyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-8-6-13(7-9-14)16-12-21-18(24-16)17(22)20-10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXPUXPZLRXHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-chlorophenyl group and the 2-phenoxyethyl group can be done through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or oxazole rings.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the phenyl or oxazole rings.
Reduction: Reduced forms of the carboxamide group, such as amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Target Compound
- Core : Oxazole (1,3-oxazole)
- Substituents: Position 5: 4-Chlorophenyl (hydrophobic, electron-withdrawing) Position 2: N-(2-Phenoxyethyl)carboxamide (moderate polarity, ether linkage)
Comparators
5-(4-Chloro-2-Phenoxyphenyl)-N-Cyclohexyl-1,3,4-Oxadiazole-2-Carboxamide (6f) Core: 1,3,4-Oxadiazole (more electron-deficient than oxazole). Substituents:
- Position 5: 4-Chloro-2-phenoxyphenyl (additional phenoxy group at ortho position).
- Position 2: N-Cyclohexylcarboxamide (highly lipophilic). Key Differences: The oxadiazole core may enhance π-π stacking in hydrophobic binding pockets. The cyclohexyl group reduces solubility compared to the phenoxyethyl in the target compound.
3-(2-Chlorophenyl)-5-Methyl-N-[2-(4-Sulfamoylphenyl)Ethyl]-1,2-Oxazole-4-Carboxamide
- Core : 1,2-Oxazole (isoxazole; nitrogen at position 2).
- Substituents :
- Position 3: 2-Chlorophenyl (steric hindrance differs from 4-chloro).
- Position 5: Methyl (electron-donating, steric bulk).
- Position 4: N-[2-(4-Sulfamoylphenyl)ethyl]carboxamide (ionizable sulfonamide enhances solubility).
N-(1-Cyano-Pyrrolidin-3-Yl)-5-(3-(Trifluoromethyl)Phenyl)Oxazole-2-Carboxamide Core: Oxazole (same as target compound). Substituents:
- Position 5: 3-Trifluoromethylphenyl (strong electron-withdrawing, enhances metabolic stability).
- Position 2: N-(1-Cyano-pyrrolidin-3-yl)carboxamide (cyano group enables hydrogen bonding). Key Differences: The trifluoromethyl group increases lipophilicity and stability, while the cyano-pyrrolidinyl amide may alter pharmacokinetics.
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
- Core : Pyrazole (different heterocycle with two adjacent nitrogens).
- Substituents :
- Position 5: 3-Chlorophenylsulfanyl (sulfur linkage less polar than oxygen).
- Position 3: Trifluoromethyl (similar to ).
Physicochemical and Pharmacokinetic Properties
Key Structural Insights
- Chlorophenyl Position : The target compound’s 4-chlorophenyl may optimize steric alignment compared to 2-chloro () or 3-substituted () analogs.
- Amide Groups: Phenoxyethyl balances solubility and permeability better than cyclohexyl () but less effectively than sulfamoyl ().
- Electron-Withdrawing Effects : Trifluoromethyl () and sulfonamide () groups enhance stability and polarity, respectively, compared to the target’s chloro and ether groups.
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